molecular formula C12H16N2O B1288890 1-(6-Amino-3,3-dimethylindolin-1-yl)ethanone CAS No. 453562-71-5

1-(6-Amino-3,3-dimethylindolin-1-yl)ethanone

Cat. No. B1288890
M. Wt: 204.27 g/mol
InChI Key: FDFKETITWKJRNI-UHFFFAOYSA-N
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Description

“1-(6-Amino-3,3-dimethylindolin-1-yl)ethanone” is a chemical compound with the empirical formula C12H16N2O . It has a molecular weight of 204.27 . The compound is typically in solid form .


Molecular Structure Analysis

The SMILES string of the compound is CC(N1CC(C)(C2=CC=C(C=C12)N)C)=O . The InChI code is 1S/C12H16N2O/c1-8(15)14-7-12(2,3)10-5-4-9(13)6-11(10)14/h4-6H,7,13H2,1-3H3 .


Physical And Chemical Properties Analysis

The compound is a solid . It should be stored in a dark place, sealed, and at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Formation of Dihydroindolo[1,2-c]quinazoline Derivatives : Research by Harano et al. (2007) explored the reaction of 1-(6-Amino-3,3-dimethylindolin-1-yl)ethanone with arylamines, resulting in dihydroindolo[1,2-c]quinazoline derivatives through dehydrative cyclization. This process is significant for developing new chemical structures with potential applications in various fields, including material science and pharmaceuticals (Harano et al., 2007).

  • Synthesis of N-Arylsulfonyl-3-(2-yl-ethanone)-6-methylindole Derivatives : Che et al. (2015) conducted a study on the synthesis of N-arylsulfonyl derivatives of 1-(6-Amino-3,3-dimethylindolin-1-yl)ethanone. These derivatives were identified as inhibitors of HIV-1 replication, highlighting the compound's potential in antiviral research (Che et al., 2015).

Antimicrobial and Antifungal Activities

  • Evaluation of Antibacterial and Antifungal Activities : Kumar and Vijayakumar (2017) synthesized arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines starting from 1-(6-amino-2-methyl-4-phenylquinolin-3-yl)ethanone. The derivatives showed promising antibacterial and antifungal activities, suggesting its usefulness in the development of new antimicrobial agents (Kumar & Vijayakumar, 2017).

  • Synthesis and Antimicrobial Activity of Novel Compounds : Wanjari (2020) explored the antimicrobial activity of a compound synthesized from 1-(6-Amino-3,3-dimethylindolin-1-yl)ethanone. This study contributes to the understanding of the compound's potential in developing new antimicrobial agents (Wanjari, 2020).

Structural and Spectroscopic Analysis

  • Crystal Structure Investigation : Murugavel et al. (2016) synthesized and characterized a novel compound derived from 1-(6-Amino-3,3-dimethylindolin-1-yl)ethanone. The study involved X-ray diffraction, FTIR, and NMR spectral analysis, contributing to the understanding of the compound's molecular structure (Murugavel et al., 2016).

Application in Organic Synthesis

  • Synthesis of Oxadiazoles with Antimicrobial Activity : Fuloria et al. (2009) reported the synthesis of new 1-(2-aryl-5-phenethyl-1,3,4-oxadiazol-3(2H)-yl)ethanones from 1-(6-Amino-3,3-dimethylindolin-1-yl)ethanone. These oxadiazoles exhibited significant anti-bacterial and anti-fungal activity, indicating the compound's role in synthesizing biologically active molecules (Fuloria et al., 2009).

Safety And Hazards

The compound has been classified under GHS07, indicating that it may cause harm if swallowed (H302) . Precautionary measures include wearing protective gloves and eye protection, and in case of contact with eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

1-(6-amino-3,3-dimethyl-2H-indol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-8(15)14-7-12(2,3)10-5-4-9(13)6-11(10)14/h4-6H,7,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDFKETITWKJRNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C2=C1C=C(C=C2)N)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80619053
Record name 1-(6-Amino-3,3-dimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Amino-3,3-dimethylindolin-1-yl)ethanone

CAS RN

453562-71-5
Record name 1-Acetyl-6-amino-3,3-dimethylindoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=453562-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Amino-3,3-dimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanone, 1-(6-amino-2,3-dihydro-3,3-dimethyl-1H-indol-1-yl)
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Synthesis routes and methods I

Procedure details

A mixture of 1-(3,3-dimethyl-6-nitroindolin-1-yl)ethanone (300 mg), 10% Pd—C (50 mg), and EtOH (50 mL) was stirred under hydrogen atmosphere (1 atm) for 3 h. The catalyst was filtered out and the filtrate was concentrated to give a light yellow solid (260 mg).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

1-Acetyl-3,3-dimethyl-6-nitroindoline (250 mg) was dissolved in MeOH (20 mL), the mixture was bubbled with H2 for 10 min. 10% Pd/C (50 mg) was added and the mixture was stirred under H2 overnight. The mixture was filtered through Celite® and concentrated in vacuo. The crude material was purified by flash chromatography on silica gel with 1:1 EtOAc:CH2Cl2 to afford the title compound as a white crystalline material. MS: 205 (M+1). Calc'd. for C12H16N2O—204.27.
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

1-(3,3-Dimethyl-6-nitro-2,3-dihydro-indol-1-yl)ethanone (250 mg) was dissolved in MeOH (20 mL), the mixture was bubbled with H2 for 10 min. 10% Pd/C (50 mg) was added and the mixture was stirred under H2 overnight. The mixture was filtered through Celite® and concentrated in vacuo. The crude material was purified by flash chromatography on silica gel with 1:1 EtOAc:CH2Cl2 to afford the title compound as a white crystalline material. MS: 205 (M+1). Calc'd. for C12H16N2O—204.27.
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(6-Amino-3,3-dimethylindolin-1-yl)ethanone
Reactant of Route 2
1-(6-Amino-3,3-dimethylindolin-1-yl)ethanone
Reactant of Route 3
1-(6-Amino-3,3-dimethylindolin-1-yl)ethanone
Reactant of Route 4
1-(6-Amino-3,3-dimethylindolin-1-yl)ethanone
Reactant of Route 5
1-(6-Amino-3,3-dimethylindolin-1-yl)ethanone
Reactant of Route 6
1-(6-Amino-3,3-dimethylindolin-1-yl)ethanone

Citations

For This Compound
1
Citations
F Gonzalez-Lopez de Turiso, Y Shin… - Journal of Medicinal …, 2012 - ACS Publications
Structure-based rational design led to the synthesis of a novel series of potent PI3K inhibitors. The optimized pyrrolopyridine analogue 63 was a potent and selective PI3Kβ/δ dual …
Number of citations: 50 pubs.acs.org

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